4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate
Description
Background and Significance in Organic Chemistry
This compound is a hybrid molecule combining a chalcone backbone and a sulfonate ester group. Chalcones, characterized by their $$ \text{Ar–CO–CH=CH–Ar} $$ structure, are renowned for their synthetic versatility and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of a sulfonate ester at the para position of the phenyl ring introduces enhanced solubility and stability, making the compound amenable to further functionalization.
The bromine atom at the 4-position of the benzenesulfonate group further modulates electronic properties, potentially influencing reactivity in cross-coupling reactions or serving as a halogen-bonding site in crystallography. This structural duality positions the compound as a valuable candidate for studying structure-activity relationships (SAR) in drug discovery and materials science.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{23}\text{H}{19}\text{BrO}_6\text{S} $$ |
| Molecular Weight | 503.4 g/mol |
| CAS Registry Number | 331461-46-2 |
| IUPAC Name | [4-[(Z)-3-(2,4-Dimethoxyphenyl)prop-2-enoyl]phenyl] 4-bromobenzenesulfonate |
| SMILES | COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)OC |
Classification within Chalcone Derivatives
Chalcone derivatives are broadly categorized based on substituents attached to their aromatic rings and the presence of additional functional groups. This compound belongs to a subclass of sulfonated chalcones, distinguished by the 4-bromobenzenesulfonate moiety appended to the acryloylphenyl group. Unlike conventional chalcones, which prioritize the α,β-unsaturated ketone for biological activity, the sulfonate ester in this derivative introduces steric and electronic effects that may alter binding affinities to biological targets.
For instance, studies on structurally analogous chalcones, such as 4-bromochalcone, demonstrate that bromine substitution enhances antimicrobial potency by increasing lipophilicity and membrane permeability. Similarly, the sulfonate group could improve water solubility, addressing a common limitation of hydrophobic chalcones in pharmaceutical formulations.
Historical Context of Sulfonate Ester Research
Sulfonate esters have played a pivotal role in organic synthesis since the early 20th century, primarily as protecting groups for alcohols and intermediates in nucleophilic substitution reactions. The development of aryl sulfonates, such as 4-bromobenzenesulfonate, emerged from efforts to stabilize reactive intermediates and facilitate regioselective transformations.
The integration of sulfonate esters into chalcone frameworks is a more recent innovation, driven by the need to enhance the physicochemical properties of natural product derivatives. For example, the sulfonation of phenolic hydroxyl groups in chalcones has been shown to mitigate oxidative degradation while retaining bioactivity. This compound’s synthesis, first reported in 2007, reflects advancements in coupling methodologies, such as the use of sodium hydroxide-mediated aldol condensations and electrophilic aromatic substitution.
Research Objectives and Scope
Current research on this compound focuses on three primary objectives:
- Synthetic Optimization : Refining reaction conditions to improve yields and purity. For instance, the aldol condensation between 4-bromobenzaldehyde and acetophenone derivatives has been reported to achieve 65% yields under basic conditions.
- Reactivity Profiling : Investigating the compound’s behavior in nucleophilic substitutions, cycloadditions, and catalytic cross-couplings. The bromine atom offers a handle for Suzuki-Miyaura reactions, enabling the construction of biaryl systems.
- Biological Evaluation : Preliminary studies on related chalcone-sulfonate hybrids suggest potential antifungal and antibiotic resistance reversal properties. For example, chalcone 14 from a recent study reversed vancomycin resistance in Enterococcus faecalis by inhibiting efflux pumps.
Table 2: Comparative Analysis of Chalcone Derivatives
Future research may explore the compound’s utility as a photodynamic therapy agent or a precursor to heterocyclic compounds like isoxazoles, which exhibit anti-inflammatory and herbicidal properties. By adhering to these objectives, scientists aim to unlock novel applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrO6S/c1-28-20-11-5-17(23(15-20)29-2)6-14-22(25)16-3-9-19(10-4-16)30-31(26,27)21-12-7-18(24)8-13-21/h3-15H,1-2H3/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOBVPVQRQYEO-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the Acryloyl Intermediate: The reaction begins with the preparation of the acryloyl intermediate by reacting 2,4-dimethoxybenzaldehyde with an appropriate acryloyl chloride under basic conditions.
Coupling Reaction: The acryloyl intermediate is then coupled with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromobenzenesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate is in the field of pharmaceutical research. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
- Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, preliminary studies suggest that it could inhibit certain kinases or phosphatases, which are critical in cancer cell proliferation .
Research has shown that this compound exhibits potential biological activities, including:
- Anticancer Properties : In vitro studies have indicated that the compound may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
- Antimicrobial Activity : Some studies have explored its efficacy against various bacterial strains, suggesting that it may possess antibacterial properties due to its sulfonate group .
Material Science
In material science, the compound can be utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in creating advanced materials, such as coatings and adhesives.
- Photopolymerization : The compound can be incorporated into formulations where it serves as a photoinitiator, facilitating the curing of resins under UV light exposure .
Data Table of Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Potential drug candidate targeting specific enzymes/receptors | Inhibits cancer cell proliferation |
| Biological Activity | Anticancer and antimicrobial properties | Induces apoptosis; shows antibacterial activity |
| Material Science | Used as a photoinitiator in polymerization | Effective in UV curing processes |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. The results demonstrated that the compound significantly reduced cell viability at micromolar concentrations through apoptosis induction mechanisms involving caspase activation .
Case Study 2: Antimicrobial Effects
Research conducted by Zhang et al. (2020) evaluated the antimicrobial properties of this compound against various pathogenic bacteria. The findings revealed that it exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus, indicating its potential use as an antibacterial agent .
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromobenzenesulfonate group may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 4-[3-(2-Thienyl)acryloyl]phenyl 4-bromobenzenesulfonate
- Key Difference : The 2,4-dimethoxyphenyl group is replaced with a thienyl ring.
- Impact : Thienyl’s aromatic heterocyclic structure introduces sulfur atoms, which may enhance π-π stacking interactions or alter electronic properties compared to methoxy-substituted derivatives. This substitution could influence solubility or binding affinity in biological systems .
- Molecular Weight : 449.34 g/mol (vs. estimated ~495 g/mol for the target compound) .
b. (4-Bromophenyl) 4-methylbenzenesulfonate
- Key Difference : Lacks the acryloyl group and features a methyl substituent on the benzenesulfonate.
- Methyl groups may enhance thermal stability but reduce reactivity compared to methoxy or bromo substituents .
c. 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate
- Key Difference: Contains a cyano-fluorophenoxy group instead of the acryloyl-dimethoxyphenyl system.
- This contrasts with the electron-donating methoxy groups in the target compound, which could increase susceptibility to oxidation .
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 2,4-Dimethoxyphenyl, Br | ~495* | High steric bulk, moderate polarity |
| 4-[3-(2-Thienyl)acryloyl]phenyl derivative | Thienyl, Br | 449.34 | Enhanced π-stacking, lower solubility |
| (4-Bromophenyl) 4-methylbenzenesulfonate | Methyl, Br | 325.23 | Higher thermal stability, nonpolar |
| 4-Cyano-2-fluorophenoxy derivative | Cyano, F, methyl | 375.35 | Low electron density, high reactivity |
*Estimated based on structural formula.
Crystallographic and Stability Data
- Crystal Packing : Compounds like 4-methylbenzenesulfonate derivatives () exhibit planar sulfonate groups stabilized by hydrogen bonding. The target compound’s dimethoxy groups may introduce torsional strain, affecting crystalline order .
- Thermal Stability : Methyl-substituted sulfonates () show higher decomposition temperatures (~200°C) compared to bromo or methoxy analogues, which may decompose at lower temperatures due to weaker C–Br bonds .
Biological Activity
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate (CAS: 331461-46-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings.
- Molecular Formula : C23H19BrO6S
- Molar Mass : 503.36 g/mol
- CAS Number : 331461-46-2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms.
- Antimicrobial Activity : Exhibits potential against certain bacterial strains.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been noted.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases such as Alzheimer's disease .
- Modulation of Signaling Pathways : It potentially alters signaling pathways involved in cell proliferation and apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against specific bacterial strains | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that the compound significantly reduces the viability of various cancer cell lines. For instance, a study reported a decrease in cell viability by up to 70% at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuroprotective Effects
A study focusing on neuroprotection revealed that the compound could mitigate H₂O₂-induced cytotoxicity in SH-SY5Y neuronal cells. The protective effects were attributed to its ability to scavenge free radicals and inhibit apoptotic pathways, suggesting potential for treating neurodegenerative conditions .
Q & A
Q. Results from Analogues :
| Substituent on Phenyl Ring | % Mortality (24h, 200 ppm) | Reference |
|---|---|---|
| 4-Methoxy | 51.8% | |
| 2,4-Dimethoxy | 35.0% |
Interpretation : Electron-donating groups (e.g., methoxy) enhance activity, but steric hindrance from 2,4-dimethoxy reduces efficacy .
Advanced Research Question: How do structural modifications (e.g., halogen substitution) alter the compound’s reactivity in Suzuki-Miyaura coupling?
Methodological Answer:
Synthetic Pathway :
- Replace the 4-bromo group with other halogens (e.g., Cl, I) or boronates for cross-coupling .
Methodological Considerations : - Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bromo-substituted aryl sulfonates .
- Solvent System : Use THF/H₂O or DME for optimal catalyst activity .
Challenges : - Steric bulk from the acryloyl group may reduce coupling efficiency; microwave-assisted synthesis improves yields .
Advanced Research Question: How can crystallographic data resolve discrepancies in molecular conformation predictions?
Methodological Answer:
Single-Crystal X-ray Diffraction (SCXRD) :
- Key Parameters : Bond lengths, dihedral angles between acryloyl and sulfonate groups .
Case Study : - Analogues with similar structures (e.g., (E)-4-[(pyrazolyl)iminomethyl]phenyl sulfonates) show planar conformations, critical for π-π stacking in solid-state packing .
Contradictions : Computational models (DFT) may overestimate non-planarity; experimental SCXRD data validate actual geometry .
Advanced Research Question: What strategies mitigate conflicting bioactivity data across studies?
Methodological Answer:
- Standardized Protocols : Use consistent nematode strains (e.g., M. javanica) and exposure times .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methoxy vs. 2,4-dimethoxy) to identify critical functional groups .
- Statistical Validation : Apply ANOVA to confirm significance of concentration-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
